Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-
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Overview
Description
The compound Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- is a complex organic molecule with a unique structure It belongs to the class of tetradecahydropicene derivatives, which are known for their intricate ring systems and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the core tetradecahydropicene structure: through cyclization reactions.
Introduction of functional groups: such as formyl, hydroxy, and carboxylic acid groups via selective reactions.
Purification and isolation: of the final product using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: to accommodate larger quantities of reactants.
Utilizing continuous flow reactors: for efficient and consistent production.
Implementing advanced purification techniques: to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-: undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the formyl group may yield alcohols.
Scientific Research Applications
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Influencing cellular signaling pathways: Altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tetradecahydropicene derivatives: Compounds with similar core structures but different functional groups.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMEEGTJUXGLI-KNOXKUGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(C5[C@@]4(CCC(C5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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